2-(2-Cyclobutyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid
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Overview
Description
2-(2-Cyclobutyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid is a chemical compound with the CAS Number: 1707367-63-2 . It has a molecular weight of 248.26 and its IUPAC name is 2-(2-cyclobutyl-6-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid . The compound is 100% pure .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13FN2O2/c14-9-4-5-10-11(6-9)16(7-12(17)18)13(15-10)8-2-1-3-8/h4-6,8H,1-3,7H2,(H,17,18) . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 248.26 . It’s also worth noting that the compound is 100% pure . For more detailed physical and chemical properties, it would be best to refer to a Material Safety Data Sheet (MSDS) or similar resource.Scientific Research Applications
Therapeutic Potential and Drug Development
Benzothiazole derivatives, including compounds structurally similar to "2-(2-Cyclobutyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid", have been identified as having significant therapeutic potential across a range of applications. These compounds exhibit a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Particularly, 2-arylbenzothiazoles are being developed as potential antitumor agents due to their ability to serve as ligands to various biomolecules, which is critical for the development of new chemotherapeutic agents (Kamal et al., 2015).
Environmental Impact and Behavior
The environmental behavior and impact of parabens, which share functional groups with benzothiazole derivatives, have also been studied. Despite their widespread use in consumer products, parabens, like benzothiazole derivatives, can persist in aquatic environments, raising concerns about their potential as endocrine disruptors. Their ubiquity in surface water and sediments is attributed to the consumption of paraben-based products and their continuous introduction into the environment. This has led to investigations into their fate, behavior, and potential health effects in aquatic systems (Haman et al., 2015).
Antioxidant and Anti-inflammatory Properties
Research into benzofused thiazole derivatives has highlighted their potential as alternative antioxidant and anti-inflammatory agents. These compounds have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities, showing distinct activity compared to standard references. This suggests benzofused thiazole derivatives as promising templates for the development of new anti-inflammatory agents and antioxidants (Raut et al., 2020).
Molecular Docking Studies
Molecular docking studies of benzofused thiazole derivatives have been conducted to determine their potential binding models and to further understand their anti-inflammatory and antioxidant activities. This approach allows for the design and synthesis of compounds with enhanced biological activities, offering insights into the development of new therapeutic agents (Raut et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-(2-cyclobutyl-6-fluorobenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c14-9-4-5-10-11(6-9)16(7-12(17)18)13(15-10)8-2-1-3-8/h4-6,8H,1-3,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSIMPKEBDSLTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC3=C(N2CC(=O)O)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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